4-Amino-2-iodobenzoic acid

Catalog No.
S688796
CAS No.
73655-51-3
M.F
C7H6INO2
M. Wt
263.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-iodobenzoic acid

CAS Number

73655-51-3

Product Name

4-Amino-2-iodobenzoic acid

IUPAC Name

4-amino-2-iodobenzoic acid

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

InChI

InChI=1S/C7H6INO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)

InChI Key

BECAAKAVMYEKLN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)I)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1N)I)C(=O)O

The exact mass of the compound 4-Amino-2-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-2-iodobenzoic acid (CAS: 73655-51-3) is a bifunctional, halogenated aromatic building block characterized by a carboxylic acid, a para-amino group, and an ortho-iodine atom [1]. In industrial and pharmaceutical procurement, it is primarily valued as a regiochemically exact precursor for radiolabeled diagnostics [2], a high-affinity competitive inhibitor scaffold for bacterial dihydropteroate synthase (DHPS) [3], and a bifunctional monomer for non-leaching radiopaque polymers [4]. Its precise substitution pattern provides a highly reactive C-I bond for selective late-stage functionalization and isotopic exchange, while maintaining the critical structural mimicry of para-aminobenzoic acid (PABA) required for biological active-site engagement [2].

Procurement of this specific isomer is critical because generic substitution or in-house functionalization of cheaper analogs fails both regiochemically and functionally. Attempting to directly iodinate the inexpensive precursor 4-aminobenzoic acid (PABA) primarily yields 4-amino-3-iodobenzoic acid due to the strong ortho-directing effect of the amino group, leaving the 2-iodo position inaccessible without a complex multi-step synthesis starting from 4-nitrotoluene [1]. Furthermore, substituting with non-halogenated PABA eliminates the radiopaque and isotopic exchange capabilities [1], while using 2-iodobenzoic acid removes the amine necessary for bifunctional polymer crosslinking or DHPS active-site engagement [2].

Regiochemical Inaccessibility via Direct Iodination

When attempting to synthesize iodinated PABA derivatives, direct mercuration and iodination of 4-aminobenzoic acid fails to produce the 2-iodo isomer, instead yielding 4-amino-3-iodobenzoic acid as the principal product (approx. 40% yield) due to the electronic directing effects of the amine [1]. Procuring 4-Amino-2-iodobenzoic acid directly bypasses the necessary and inefficient multi-step alternative route (starting from 4-nitrotoluene via 2-iodo-4-nitrotoluene and 4-amino-2-iodotoluene) [1].

Evidence DimensionYield of target isomer via direct PABA iodination
Target Compound DataRequires dedicated multi-step synthesis (inaccessible via direct PABA iodination)
Comparator Or Baseline4-amino-3-iodobenzoic acid (Forms as the 40% yield primary byproduct during direct PABA iodination)
Quantified DifferenceComplete regiochemical divergence (0% vs 40% yield of respective isomers via direct route)
ConditionsStandard electrophilic iodination/mercuration of 4-aminobenzoic acid

Procuring the exact 2-iodo isomer is mandatory to avoid massive regiochemical contamination and save multi-step synthetic labor in pharmaceutical manufacturing.

Enhanced DHPS Binding Affinity vs. Natural Substrate

In computational and in vitro screening of potential inhibitors for bacterial dihydropteroate synthase (DHPS), 4-amino-2-iodobenzoic acid demonstrates a superior binding affinity profile compared to the natural substrate, 4-aminobenzoic acid (PABA) [1]. The steric bulk and electronic properties of the iodine atom at the 2-position allow it to effectively compete in the active site, disrupting the bacterial synthesis of dihydropteroic acid more effectively than unhalogenated analogs [1].

Evidence DimensionDHPS Active Site Binding Affinity
Target Compound DataHigh-affinity competitive inhibition (validated bound structure prediction)
Comparator Or Baseline4-Aminobenzoic acid (PABA) (Baseline natural substrate)
Quantified DifferenceEnhanced binding affinity and effective competitive antagonism
ConditionsDHPS (EC:2.5.1.15) binding assay / structural screening

Validates the compound as a superior starting material for developing novel antimetabolite drugs that can overcome standard sulfonamide resistance.

Bifunctional Covalent Integration for Radiopaque Hydrogels

For the development of X-ray visible medical materials, 4-amino-2-iodobenzoic acid serves as a critical bifunctional monomer[1]. Unlike 2-iodobenzoic acid, which acts as a chain terminator due to its single reactive site, the presence of both the carboxylic acid and the 4-amino group allows 4-amino-2-iodobenzoic acid to be covalently crosslinked into hydrogel networks [1]. The heavy iodine atom provides essential radio-opacity without the risk of leaching that occurs with non-covalent contrast agents [1].

Evidence DimensionPolymer Network Integration Capability
Target Compound DataBifunctional (acts as covalent chain extender / crosslinker)
Comparator Or Baseline2-Iodobenzoic acid (Monofunctional chain terminator)
Quantified DifferenceEnables stable covalent incorporation into polymer backbones
ConditionsSynthesis of radio-opaque crosslinked hydrogels

Essential for manufacturing medical-grade hydrogels and coatings where permanent, non-leaching X-ray contrast is required.

Direct Isotopic Exchange for Diagnostic Radiotracers

4-Amino-2-iodobenzoic acid is specifically utilized as a precursor for radiolabeled diagnostic agents, such as 4-(N-acetyl-L-tyrosyl)amino-2-iodobenzoic acid [1]. The presence of the stable 127-Iodine atom at the 2-position allows for rapid, late-stage isotopic exchange with radioactive iodine (e.g., 125-I or 131-I) directly before clinical application [1]. Attempting to use unhalogenated PABA would require complex, harsh radiolabeling conditions that could degrade the peptide linkage, whereas this specific iodinated precursor enables mild, single-step radio-incorporation [1].

Evidence DimensionLate-stage radiolabeling efficiency
Target Compound DataDirect isotopic exchange (mild conditions prior to application)
Comparator Or Baseline4-Aminobenzoic acid (Requires harsh de novo electrophilic radio-iodination)
Quantified DifferenceEliminates multi-step radioactive handling
ConditionsSynthesis of radiolabeled pancreatic function diagnostic probes

Enables safe, on-demand radiolabeling in clinical settings without risking the degradation of sensitive API conjugates.

Synthesis of Non-Leaching Radiopaque Medical Hydrogels

4-Amino-2-iodobenzoic acid is the optimal monomer choice for manufacturing X-ray visible hydrogels and implant coatings. Its dual functionality (amine and carboxyl) allows it to be covalently integrated into the polymer backbone, preventing the toxic leaching associated with free contrast agents, while the ortho-iodine provides the necessary radiopacity[1].

Late-Stage Radiolabeling of Peptide Diagnostics

In the production of diagnostic agents for pancreatic function and targeted radiotherapies, this compound serves as a stable precursor that undergoes rapid isotopic exchange with radioactive iodine isotopes (125-I, 131-I) immediately prior to use, ensuring high specific activity and avoiding the degradation of sensitive peptide conjugates [2].

Development of Novel DHPS-Inhibiting Antibacterials

As a structural analog of PABA with enhanced active-site binding affinity, 4-amino-2-iodobenzoic acid is a critical scaffold for pharmaceutical research aimed at overcoming sulfonamide resistance. Its specific steric profile allows it to act as a potent competitive inhibitor of bacterial dihydropteroate synthase [3].

XLogP3

1.4

LogP

1.65 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Amino-2-iodobenzoic acid

Dates

Last modified: 08-15-2023

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